7-Chloro-6-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
7-Chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid is an organic compound belonging to the quinoline family This compound is characterized by the presence of a chlorine atom at the 7th position, a cyclohexyl group at the 6th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position on the quinoline ring
Preparation Methods
The synthesis of 7-chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 7-chloro-4-hydroxyquinoline-3-carboxylic acid with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
7-Chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 7-chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The chlorine and cyclohexyl groups contribute to its overall stability and lipophilicity, enhancing its ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar compounds to 7-chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid include:
6-Chloro-4-hydroxyquinoline-3-carboxylic acid: Lacks the cyclohexyl group, making it less lipophilic.
7-Chloro-4-hydroxyquinoline-3-carboxylic acid: Lacks the cyclohexyl group, affecting its overall stability and biological activity.
4-Hydroxyquinoline-3-carboxylic acid:
The uniqueness of 7-chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
7-Chloro-6-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, with a focus on its antibacterial and anticancer activities.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a chloro group and a cyclohexyl moiety, which contribute to its biological efficacy. The molecular formula is C15H14ClN1O3, with a molecular weight of approximately 287.73 g/mol.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. Its mechanism primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.
Table 1: Antibacterial Efficacy Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.125 µg/mL |
Escherichia coli | 0.25 µg/mL |
Pseudomonas aeruginosa | 0.5 µg/mL |
Acinetobacter baumannii | 0.125 µg/mL |
These MIC values indicate that the compound is highly effective against both Gram-positive and Gram-negative bacteria, surpassing some standard antibiotics like ciprofloxacin in potency against certain strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies show that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U-87).
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.0 |
U-87 | 3.5 |
HT29 | 4.2 |
The IC50 values reflect the concentration required to inhibit cell growth by 50%, indicating potent anticancer activity .
The biological activity of this compound is attributed to its ability to interfere with nucleic acid synthesis in bacteria and cancer cells. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal function of these enzymes, leading to cell death in susceptible organisms.
Case Studies
- HIV Replication Inhibition : A related compound demonstrated significant inhibition of HIV replication in human primary cells by preventing viral DNA synthesis, suggesting potential applications in antiviral therapies .
- SARS-CoV-2 Activity : Recent studies have indicated that similar quinolone derivatives can suppress SARS-CoV-2 replication, highlighting their relevance in addressing viral infections .
Properties
CAS No. |
55376-69-7 |
---|---|
Molecular Formula |
C16H16ClNO3 |
Molecular Weight |
305.75 g/mol |
IUPAC Name |
7-chloro-6-cyclohexyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H16ClNO3/c17-13-7-14-11(15(19)12(8-18-14)16(20)21)6-10(13)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,19)(H,20,21) |
InChI Key |
FLZLDRCYPSMWQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C3C(=C2)C(=O)C(=CN3)C(=O)O)Cl |
Origin of Product |
United States |
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